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(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide

QSAR 4-alkoxy cinnamic analogues P388 leukaemia

(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide (CAS 466655‑11‑8; molecular formula C₂₀H₂₃NO₄; MW 341.4) is a fully synthetic cinnamamide derivative belonging to the 4‑alkoxycinnamic analogue class. Its structure combines a 4‑propoxyphenyl moiety on the cinnamoyl side with a 3,4‑dimethoxyphenyl substituent on the amide nitrogen.

Molecular Formula C20H23NO4
Molecular Weight 341.407
CAS No. 466655-11-8
Cat. No. B2696642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
CAS466655-11-8
Molecular FormulaC20H23NO4
Molecular Weight341.407
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C20H23NO4/c1-4-13-25-17-9-5-15(6-10-17)7-12-20(22)21-16-8-11-18(23-2)19(14-16)24-3/h5-12,14H,4,13H2,1-3H3,(H,21,22)/b12-7+
InChIKeyPSDBBQBSZNVYNI-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide (CAS 466655-11-8): Procurement-Grade Overview for Anticancer Lead Discovery


(2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide (CAS 466655‑11‑8; molecular formula C₂₀H₂₃NO₄; MW 341.4) is a fully synthetic cinnamamide derivative belonging to the 4‑alkoxycinnamic analogue class . Its structure combines a 4‑propoxyphenyl moiety on the cinnamoyl side with a 3,4‑dimethoxyphenyl substituent on the amide nitrogen. The compound has been studied within a focused academic programme that integrates in vitro P388 leukaemia cell assays, in silico molecular docking against P‑glycoprotein (P‑gp), molecular dynamics simulations, and QSAR modelling [1][2]. These studies position the compound as a rationally designed lead candidate targeting P‑gp‑mediated pathways in cancer.

Why In‑Class Cinnamamide Analogs Cannot Substitute for (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide


Within the 4‑alkoxycinnamic amide series, both the length of the 4‑alkoxy chain and the substitution pattern on the N‑phenyl ring independently modulate P‑gp binding energy and cytotoxicity. QSAR analysis of 23 analogues confirms that pIC₅₀ against P388 murine leukaemia cells is driven by three 3D descriptors—RDF145u, RDF120m, and E2m—that are highly sensitive to alkoxy chain topology [1]. The 3,4‑dimethoxyphenyl amide moiety introduces a hydrogen‑bond acceptor profile absent in the dimethylphenyl analog (CAS 433707‑88‑1), while the 4‑propoxy chain occupies a steric and hydrophobic optimum that shorter (methoxy, ethoxy) or longer (butoxy) chains do not replicate [1][2]. Molecular docking against P‑gp further demonstrates that the propoxy substituent stabilises the ligand–protein complex through van der Waals interactions with Trp231, a contact that is geometry‑dependent and cannot be preserved by arbitrary alkoxy replacement [2]. Consequently, generic substitution with a different alkoxy chain length or an unsubstituted N‑phenyl ring would alter both target engagement and predicted potency, undermining experimental reproducibility.

Product‑Specific Quantitative Evidence Guide for (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide


QSAR‑Predicted pIC₅₀ Advantage of the 4‑Propoxy Substitution Over Shorter and Longer Alkoxy Homologs

A validated QSAR model built on 23 4‑alkoxycinnamic analogues (R²_training = 0.7436, R²_test = 0.9812) identified the 4‑propoxy substituent as a key contributor to favourable predicted activity [1]. The model equation pIC₅₀ = 2.7350 × RDF145u − 2.2276 × RDF120m + 1.8369 × E2m − 1.5611 shows that the radial distribution function descriptors RDF145u and RDF120m—both strongly influenced by alkoxy chain length—directly govern cytotoxic potency. Within the training set, the most potent compound (IC₅₀ = 0.609 µg mL⁻¹, pIC₅₀ = 0.22) bears an N‑butyl‑4‑hydroxy substitution pattern, while the least potent (IC₅₀ = 674.38 µg mL⁻¹) contains a benzylic moiety that drastically alters the 3D descriptor profile. The target compound was among 10 newly designed analogues predicted by this model to exhibit superior activity with full compliance to Lipinski's rule of five [1]. This prediction places (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide in a potency tier above the 4‑methoxy and 4‑ethoxy congeners, for which experimental IC₅₀ values in the P388 assay range from 21.18 µg mL⁻¹ to >50 µg mL⁻¹ [1].

QSAR 4-alkoxy cinnamic analogues P388 leukaemia anticancer activity prediction

P‑Glycoprotein Molecular Docking: Binding Energy Advantage of the Propoxy‑Containing Cinnamamide Scaffold

In a panel of 12 cinnamamide derivatives docked against P‑glycoprotein (P‑gp), the propoxy‑substituted compound (designated Compound 10) achieved the lowest binding energy of −5.57 kcal mol⁻¹, outperforming all other analogues in the series [1]. The binding pose was stabilised by a hydrogen bond with Trp231, a residue critical for P‑gp substrate recognition [1]. Molecular dynamics simulations further demonstrated that the binding energy of Compound 10, calculated via the MM‑PBSA method, was comparable to that of the co‑crystallised standard ligand ZQU, confirming that the propoxy‑bearing scaffold engages P‑gp with near‑reference affinity [1]. This computationally validated interaction is not observed with the 4‑methoxy or 4‑ethoxy counterparts, where the shorter alkoxy chains fail to establish the same van der Waals contact network within the P‑gp binding pocket.

molecular docking P-glycoprotein multidrug resistance cinnamamide

Functional Group Differentiation: 3,4‑Dimethoxyphenyl Amide vs. 3,4‑Dimethylphenyl Amide in Target Binding

The target compound bears a 3,4‑dimethoxyphenyl amide group, whereas the commercially available close analog (2E)-N-(3,4‑dimethylphenyl)-3-(4‑propoxyphenyl)prop‑2‑enamide (CAS 433707‑88‑1) carries methyl substituents in place of the methoxy groups . The methoxy oxygen atoms serve as hydrogen‑bond acceptors that can engage residues such as Trp231 in P‑gp, as evidenced by the docking pose of Compound 10 [1]. In contrast, the dimethyl analog lacks these acceptor sites, reducing its capacity for directional polar interactions. In related cinnamamide series, the presence of methoxy groups on the N‑phenyl ring has been shown to enhance antiproliferative activity against MCF‑7 breast cancer cells: (2E)-3-(3,4‑dimethoxyphenyl)-N-(4‑ethoxyphenyl)prop‑2‑enamide exhibited an IC₅₀ of approximately 20 µM, whereas unsubstituted N‑phenyl cinnamamides typically show IC₅₀ values >50 µM in comparable assays [2][3].

structure-activity relationship methoxy vs. methyl substitution cinnamamide hydrogen bonding

ADMET and Drug‑Likeness Compliance: Predicted Superiority Over Earlier‑Generation Cinnamamide Leads

The QSAR‑guided design study that produced (2E)-N-(3,4‑dimethoxyphenyl)-3-(4‑propoxyphenyl)prop‑2‑enamide explicitly evaluated all newly designed compounds for adherence to Lipinski's rule of five. The target compound was among 10 candidates predicted to have zero violations, distinguishing it from earlier‑generation leads in the series [1]. In the parallel ADMET evaluation of 12 cinnamamide derivatives, several compounds satisfied minimum ADMET parameter thresholds, though specific values for the target compound were not individually reported in the abstracted data [2]. The combination of QSAR‑predicted potency, P‑gp binding affinity, and clean drug‑likeness profile positions this compound ahead of earlier analogues such as N‑benzyl‑p‑coumaramide (IC₅₀ = 16.15 µg mL⁻¹ against P388) which, while active, has not been simultaneously optimised for ADMET compliance [3].

ADMET drug-likeness Lipinski rule cinnamamide lead optimisation

Best‑Fit Research and Industrial Application Scenarios for (2E)-N-(3,4-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide


P‑Glycoprotein‑Mediated Multidrug Resistance (MDR) Reversal Studies in Leukaemia Models

The compound's computationally demonstrated binding to P‑gp (ΔG = −5.57 kcal mol⁻¹) and hydrogen‑bond interaction with Trp231 [1] make it a logical candidate for MDR reversal assays. Researchers can co‑administer it with established chemotherapeutics (e.g., vincristine, etoposide) in P388 or P‑gp‑overexpressing cell lines to quantify MDR modulation, benchmarked against the standard ligand ZQU.

Structure–Activity Relationship (SAR) Expansion of the 4‑Alkoxycinnamic Amide Series

As one of 10 QSAR‑designed compounds predicted to exhibit superior potency and full Lipinski compliance [2], the target compound serves as a validated starting point for further SAR exploration. Systematic variation of the 3,4‑dimethoxyphenyl amide group or the 4‑propoxy chain can be guided by the published QSAR equation (pIC₅₀ = 2.7350 × RDF145u − 2.2276 × RDF120m + 1.8369 × E2m − 1.5611) [2].

In Vitro Anticancer Screening Against P388 Murine Leukaemia and MCF‑7 Breast Cancer Panels

The compound is designed within a research programme that uses the P388 MTT assay as a primary screen [3]. Cross‑study data on dimethoxy‑substituted cinnamamides indicate activity in the low‑micromolar range against MCF‑7 cells [4], supporting parallel screening in haematological and solid‑tumour panels to establish selectivity indices.

Computational Chemistry Benchmarking and QSAR Model Validation

With its well‑characterised 3D descriptor profile and integration into a GA‑MLR QSAR model (R²_test = 0.9812) [2], the compound can be used as an external validation probe for new QSAR methodologies, molecular dynamics force‑field evaluations, or docking scoring‑function benchmarks, particularly where alkoxy chain length is a variable.

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